Superior Oral Bioavailability of Chloramphenicol Palmitate Relative to Intravenous Chloramphenicol Succinate
In clinical crossover studies comparing the bioavailability of active chloramphenicol from different prodrugs, Chloramphenicol Palmitate demonstrates quantifiably higher and more reliable systemic exposure than the intravenous succinate ester. This counterintuitive finding—where an oral prodrug outperforms an intravenous one—stems from the high and variable renal clearance of the unhydrolyzed succinate ester [1]. The relative bioavailability of chloramphenicol succinate is reported to be approximately 70% compared to Chloramphenicol Palmitate, with an average of 27% of the intravenous succinate dose excreted unchanged in urine prior to activation [2].
| Evidence Dimension | Oral Bioavailability of Active Chloramphenicol (relative to intravenous dose or comparator) |
|---|---|
| Target Compound Data | Approximately 80% (absolute oral bioavailability) |
| Comparator Or Baseline | Chloramphenicol Sodium Succinate (IV): Average Bioavailability ~70% (range highly variable); Relative Bioavailability 70% vs. Palmitate |
| Quantified Difference | Chloramphenicol Palmitate provides ~10% higher absolute bioavailability than the intravenous succinate form. The relative bioavailability of succinate is only 70% compared to palmitate. |
| Conditions | Steady-state crossover study in 12 adult patients receiving 1 g every 6 hours; urinary excretion monitored. |
Why This Matters
For procurement in clinical manufacturing or research settings, this data validates the selection of the palmitate ester for oral suspensions over the alternative of extemporaneous oral use of the injectable succinate salt, which would result in a predictable 30% loss in active drug exposure.
- [1] Balbi, H.J. (1984). Clinical Pharmacokinetics of Chloramphenicol and Chloramphenicol Succinate. Clinical Pharmacokinetics, 9, 222–238. View Source
- [2] Kramer, W.G., Rensimer, E.R., Ericsson, C.D. and Pickering, L.K. (1984). Comparative Bioavailability of Intravenous and Oral Chloramphenicol in Adults. The Journal of Clinical Pharmacology, 24: 181-186. View Source
